![molecular formula C20H18N2O3S B12125905 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

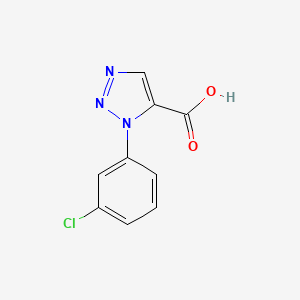

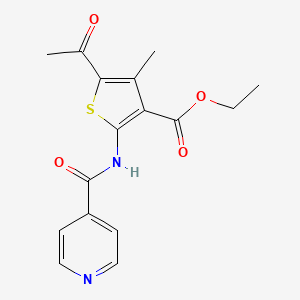

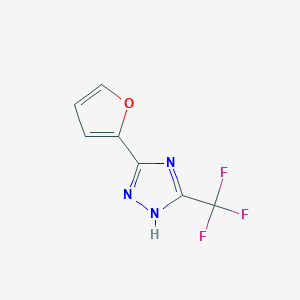

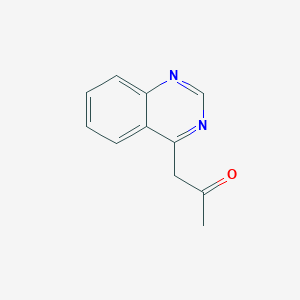

3-[(5E)-5-(4-Methylbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamid ist eine komplexe organische Verbindung, die zur Klasse der Thiazolidinone gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften. Die Struktur dieser Verbindung umfasst einen Thiazolidinonring, eine Phenylgruppe und eine Propanamid-Einheit, was sie zu einem vielseitigen Molekül für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie macht.

Herstellungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-[(5E)-5-(4-Methylbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamid beinhaltet typischerweise die Kondensation von 4-Methylbenzaldehyd mit Thiazolidin-2,4-dion in Gegenwart einer Base, gefolgt von der Reaktion mit N-Phenylpropanamid. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Piperidin oder Triethylamin. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Ausbeute der Reaktion zu verbessern. Der Einsatz automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsparameter wie Temperatur, Druck und Konzentration der Reaktanten. Darüber hinaus werden Reinigungstechniken wie Kristallisation, Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

3-[(5E)-5-(4-Methylbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Carbonylgruppen in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Phenyl- oder Thiazolidinonringen auftreten und verschiedene funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierte Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Halogenierte Thiazolidinone oder Phenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

3-[(5E)-5-(4-Methylbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seiner antimikrobiellen und entzündungshemmenden Eigenschaften.

Medizin: Für potenzielle krebshemmende Aktivitäten und als Leitstruktur für die Arzneimittelentwicklung erforscht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-[(5E)-5-(4-Methylbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, wie Cyclooxygenase (COX) und Lipoxygenase (LOX). Sie interagiert auch mit DNA und RNA, was zur Hemmung der Zellproliferation und Induktion von Apoptose in Krebszellen führt. Darüber hinaus kann die Verbindung Signalwege wie NF-κB und MAPK modulieren, was zu ihren entzündungshemmenden und krebshemmenden Wirkungen beiträgt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with N-phenylpropanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization, recrystallization, and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazolidinone rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazolidinones or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Explored for potential anticancer activities and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also interacts with DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can modulate signaling pathways like NF-κB and MAPK, contributing to its anti-inflammatory and anticancer effects.

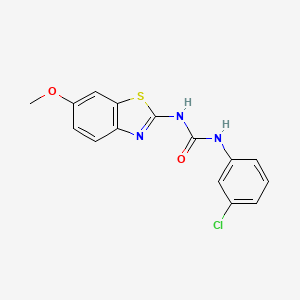

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[(5E)-5-(2-Methylbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]butansäure

- 3-[(5E)-5-(4-Ethoxybenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]propansäure

- 3-[(5E)-5-(4-Methoxybenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]butansäure

Einzigartigkeit

Was 3-[(5E)-5-(4-Methylbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamid von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination von funktionellen Gruppen, die unterschiedliche biologische Aktivitäten verleihen. Das Vorhandensein der Phenylpropanamid-Einheit verstärkt ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, was sie zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung und andere Anwendungen macht.

Eigenschaften

Molekularformel |

C20H18N2O3S |

|---|---|

Molekulargewicht |

366.4 g/mol |

IUPAC-Name |

3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C20H18N2O3S/c1-14-7-9-15(10-8-14)13-17-19(24)22(20(25)26-17)12-11-18(23)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,21,23)/b17-13+ |

InChI-Schlüssel |

JKEJULVECCXSHX-GHRIWEEISA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 |

Kanonische SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Buten-1-one, 3-[(3,4-dimethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-, (Z)-](/img/structure/B12125843.png)

![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12125855.png)

![1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B12125858.png)

![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)

![(2-Methylcyclohexyl){[4-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)phenyl] sulfonyl}amine](/img/structure/B12125876.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)

![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)